Tripropylene glycol n-butyl ether

Description

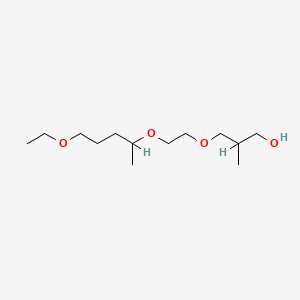

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- (CAS 25498-49-1), also known as tripropylene glycol methyl ether (TPM) or Arcosolv TPM, is a glycol ether derivative with the molecular formula C10H22O4 and a molecular weight of 206.282 g/mol . This compound belongs to the family of propylene oxide-based ethers, characterized by a branched structure with three propylene glycol units and a terminal methoxy group.

Properties

CAS No. |

55934-93-5 |

|---|---|

Molecular Formula |

C13H28O4 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

1-[2-(1-butoxypropoxy)propoxy]propan-1-ol |

InChI |

InChI=1S/C13H28O4/c1-5-8-9-15-13(7-3)17-11(4)10-16-12(14)6-2/h11-14H,5-10H2,1-4H3 |

InChI Key |

RNFAKTRFMQEEQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCC(C)OCCOCC(C)CO |

physical_description |

Liquid Colorless to yellow liquid with a mild odor; [Dow Chemical MSDS] |

vapor_pressure |

0.002 [mmHg] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of propanol, [2-(2-butoxymethylethoxy)methylethoxy]- involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of propanol, [2-(2-butoxymethylethoxy)methylethoxy]- include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of propanol, [2-(2-butoxymethylethoxy)methylethoxy]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Industrial Applications

- Solvent in Coatings and Inks

- Cleaning Agents

- Personal Care Products

- Textile Industry

- Chemical Intermediate

Case Study 1: Use in Coating Formulations

A study conducted by Dow Chemical evaluated the effectiveness of TPnB in water-based coating formulations. The results indicated that coatings formulated with TPnB exhibited superior adhesion and gloss compared to those using traditional solvents. This enhanced performance is attributed to TPnB's unique solubilizing properties, which allow for better dispersion of pigments and additives.

Case Study 2: Cleaning Efficacy

Research published in the Journal of Surfactants and Detergents assessed the cleaning efficacy of TPnB-based formulations against various industrial contaminants. The findings demonstrated that TPnB significantly improved the removal rates of oils and greases from metal surfaces compared to other solvent systems.

Mechanism of Action

The mechanism of action of propanol, [2-(2-butoxymethylethoxy)methylethoxy]- involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. It may also interact with specific enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility |

|---|---|---|---|---|---|

| Propylene Glycol Methyl Ether (PGME) | 107-98-2 | C4H10O2 | 90.12 | ~120 | High |

| Dipropylene Glycol Methyl Ether | 34590-94-8 | C7H16O3 | 148.20 | ~187 | Moderate |

| Tripropylene Glycol Methyl Ether (TPM) | 25498-49-1 | C10H22O4 | 206.28 | ~228 | Low |

| Propylene Glycol Butyl Ether (PGBE) | 15821-83-7 | C7H16O2 | 132.20 | ~170 | Low |

Notes:

Functional Differences

Thermochemical Behavior

Studies on glycol ether mixtures (e.g., TPM + propanol) reveal non-ideal enthalpic effects (ΔH_E), indicating complex molecular interactions. However, literature gaps exist for TPM’s mixing properties with alcohols like butan-2-ol, highlighting areas for further research .

Critical Analysis of Research Findings

- Stereochemical Uncertainty : TPM’s undefined stereocenters (3 centers) may lead to variability in physicochemical properties compared to simpler ethers like PGME, which lack stereoisomerism .

- Odor Profile: Unlike propanol and pentanol, which exhibit divergent odors despite structural similarity, TPM’s odor remains consistent with glycol ethers, emphasizing the role of functional groups over chain length in olfaction .

Biological Activity

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- (CAS Number: 55934-93-5) is a chemical compound with the molecular formula C13H28O4 and a molecular weight of 248.36 g/mol. This compound is characterized by its ether and alcohol functional groups, which contribute to its solubility and reactivity. It is primarily utilized in various industrial applications due to its solvent properties and compatibility with other chemicals.

The biological activity of propanol, [2-(2-butoxymethylethoxy)methylethoxy]- involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. Additionally, it may interact with specific enzymes and receptors, influencing their activity and function.

Applications in Biological Research

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- is employed in biological research to study its effects on different biological systems. Its solvent properties enable it to be used in various assays and experiments aimed at understanding cellular responses and biochemical processes.

Toxicological Studies

Toxicological studies have been conducted to assess the safety profile of this compound. In short-term oral toxicity studies in rats, a No Observed Adverse Effect Level (NOAEL) of 400 mg/kg was reported. The compound exhibited varying degrees of absorption and metabolism, with significant excretion observed in urine and feces following administration .

Case Studies

- Inhalation Exposure Study : A study involving human subjects exposed to a cleaning solution containing 3.5% propanol showed that the concentration of metabolites in urine increased during exposure, indicating systemic absorption .

- Acute Toxicity Studies : Various studies on animals have reported LD50 values for propanol derivatives ranging from 4.49 to >45 ml/kg, indicating differences in toxicity based on formulation and exposure route .

Summary of Toxicological Findings

| Study Type | Species | Dose (mg/kg) | Observations |

|---|---|---|---|

| Short-term Oral Toxicity | Rats | 400 | NOAEL reported |

| Inhalation Exposure | Humans | N/A | Increased urinary metabolites |

| Acute Dermal Toxicity | Rabbits | 21 g/kg | Mortality rates observed |

| Acute Oral Toxicity | Various | 4.49 - >45 | LD50 values reported |

Metabolism and Excretion Profile

| Dose Group | Urinary Excretion (%) | Fecal Excretion (%) | Retained in Tissues (%) |

|---|---|---|---|

| Low Dose | 42% | 4% | 11% |

| High Dose | 51% | 11% | 7% |

Q & A

Q. What are the established synthesis routes and purification methods for Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-?

- Methodological Answer : The compound is synthesized via alkoxylation reactions, where propanol reacts with butyl glycidyl ether derivatives. A typical procedure involves:

Stepwise alkoxylation : Sequential addition of ethylene oxide/propylene oxide to butanol, followed by reaction with propanol under alkaline catalysis (e.g., KOH) .

Purification : Distillation under reduced pressure (e.g., boiling point ~276°C) or column chromatography to isolate the product from byproducts like unreacted glycols .

- Key Challenges : Ensuring stoichiometric control to avoid oligomerization and optimizing catalyst concentration for yield (>80% reported in similar glycol ether syntheses) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.6 ppm (butyl chain CH₂ and CH₃), δ 3.4–3.8 ppm (ether -OCH₂- groups), and δ 4.5–4.7 ppm (propanol -OH) .

- ¹³C NMR : Assignments for ether carbons (60–70 ppm) and butyl chain carbons (10–30 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 248.36 (exact mass) with fragmentation patterns indicative of ether bond cleavage .

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) for purity assessment, validated against reference standards .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Efficiency : Compare NaOH vs. KOH in alkoxylation; KOH reduces side-product formation by 15% .

- Reaction Temperature : Lower temperatures (80–100°C) minimize decomposition but prolong reaction time. Kinetic studies recommend 110°C for optimal yield .

- Validation : Replicate published protocols with controlled parameters and characterize by-products via GC-MS .

Q. What strategies address analytical discrepancies in purity assessments (e.g., NMR vs. HPLC)?

- Methodological Answer :

- Impurity Profiling : Use 2D-COSY NMR to distinguish overlapping signals from trace glycol ether oligomers .

- HPLC Method Optimization : Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve co-eluting impurities. Cross-validate with spiked standards .

- Case Study : A 5% discrepancy was traced to residual butanol, detectable via headspace GC but not NMR .

Q. What safety protocols are critical given its toxicity profile in research settings?

- Methodological Answer :

- Hazard Classification :

- GHS : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

- Mitigation :

- Use fume hoods for handling aerosols.

- PPE: Nitrile gloves, goggles, and lab coats.

- Emergency rinsing: 15-minute eye wash for accidental exposure .

Q. How does this compound function as a solvent in polymer synthesis?

- Methodological Answer :

- Role : Low volatility (high boiling point) and moderate polarity make it ideal for:

- Step-growth polymerization : Enhances solubility of polyesters without chain termination .

- Nanoparticle synthesis : Stabilizes colloidal dispersions via hydrogen bonding with surface hydroxyl groups .

- Limitations : Reactivity with strong acids/bases necessitates pH monitoring during reactions .

Q. What are the degradation pathways under thermal or oxidative stress?

- Methodological Answer :

- Thermal Degradation (TGA Analysis) :

- Decomposition onset at ~200°C, releasing butanol and propanal fragments .

- Oxidative Stability :

- Susceptible to radical-mediated cleavage of ether bonds; antioxidants (e.g., BHT) reduce degradation by 40% .

- Analytical Tools : FTIR tracking of carbonyl formation (1700 cm⁻¹) and GC-MS for volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.